molecular formula C18H17N6O5S2. Na B193749 Cefamandole sodium CAS No. 30034-03-8

Cefamandole sodium

Cat. No. B193749
CAS RN: 30034-03-8
M. Wt: 461.50 22.99
InChI Key: SZKYIAIRBIWMNE-CFOLLTDRSA-N
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Description

Cefamandole, also known as cephamandole, is a second-generation broad-spectrum cephalosporin antibiotic . It is generally formulated as a formate ester, cefamandole nafate, which is a prodrug administered parenterally . It is used in the treatment of various infections caused by susceptible strains of bacteria, such as lower respiratory infections, urinary tract infections, skin infections, and bone and joint infections .


Synthesis Analysis

The synthesis of Cefamandole sodium involves mixing 7-aminocephalosporanic acid, 5-mercapto-1-methyltetrazole, and a catalyst boron trifluoride acetonitrile complex . The process includes heating and stirring for reaction, cooling, and processing to obtain a compound. The compound then undergoes heating refluxing reaction with a silanization agent until the solution is clear .


Molecular Structure Analysis

The chemical structure of Cefamandole, like that of several other cephalosporins, contains an N-methylthiotetrazole (NMTT or 1-MTT) side chain . The molecular formula of Cefamandole sodium is C18H17N6NaO5S2 .


Chemical Reactions Analysis

Cefamandole disrupts the synthesis of the peptidoglycan layer of bacterial cell walls . As Cefamandole is broken down in the body, it releases free N-methylthiotetrazole, which can cause hypoprothrombinemia .


Physical And Chemical Properties Analysis

The molecular weight of Cefamandole sodium is 484.48 . More detailed physical and chemical properties may be found in the product’s Material Safety Data Sheet .

Scientific Research Applications

Pharmacokinetic Studies and Assay Methodology

  • Cefamandole sodium's stability in different environments is critical for accurate pharmacokinetic studies. Zhang and Lovering (2001) found that cefamandole sodium's stability varies significantly in different mediums, such as water and serum, impacting the assay methodologies used in pharmacokinetic studies (Zhang & Lovering, 2001).

Embryo and Developmental Toxicity Studies

  • The embryotoxicity, cardiotoxicity, and neurotoxicity of cefazolin sodium impurities were studied in zebrafish by Chen et al. (2017). They found that different impurities in cefazolin sodium can have varying toxic effects on embryos and larvae, impacting developmental processes (Chen et al., 2017).

Kinetic and Stability Analysis

  • Jelińska et al. (2003) investigated the stability of cefamandole nafate sodium under different conditions such as temperature and humidity, providing insights into its degradation kinetics and stability in the solid phase (Jelińska et al., 2003).

Quantitative Analysis in Pharmaceutical Preparations

  • Rechelo et al. (2019) developed a green method using Fourier-Transform Infrared (FT-IR) transmission spectrophotometry for quantifying cefazolin sodium in lyophilized powder, offering a low-cost, safe, and precise method for quality control in pharmaceutical industries (Rechelo et al., 2019).

Stability in Transfusion Solutions

  • A study by Mi (2010) focused on the stability of cefamandole nafate in various transfusion solutions, important for its application in clinical settings (Mi, 2010).

Microbiological Assay Development

  • Pedroso and Salgado (2014) developed a microbiological assay using turbidimetry for determining the potency of cefazolin sodium in lyophilized powder, emphasizing its importance in the fight against many diseases (Pedroso & Salgado, 2014).

Therapeutic Application in Gynecological Surgery

  • Sai (2021) investigated the effect of cefazolin sodium on perioperative prophylactic anti-infection in patients undergoing gynecological surgery, highlighting its efficacy and safety (Sai, 2021).

Incompatibility Studies

  • The incompatibility of cefamandole nafate with other drugs like omeprazole sodium was studied by Min-r (2015), crucial for ensuring safe drug administration (Min-r, 2015).

Cell Proliferation and Viability Studies

  • Hoelscher et al. (2000) evaluated the effects of cefamandole on human intervertebral disc cell proliferation, viability, and metabolism, providing insights into the potential risks of using high doses of antibiotics (Hoelscher et al., 2000).

Safety And Hazards

Cefamandole sodium can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

sodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O5S2.Na/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/q;+1/p-1/t11-,13-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMNTWPPFNMOCJ-CFOLLTDRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N6NaO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045579
Record name Cefamandole sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefamandole sodium

CAS RN

30034-03-8
Record name Cefamandole sodium [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030034038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefamandole sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium [6R-[6α,7β(R*)]]-7-[(hydroxyphenylacetyl)amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFAMANDOLE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY6234ODVR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
246
Citations
JS Wold, RR Joost, HR Black… - Journal of Infectious …, 1978 - academic.oup.com
… Cefamandole nafate has activity essentially identical to that of cefamandole sodium when the drugs are studied by conventional methodology [12]. The use of special techniques, how…
Number of citations: 27 academic.oup.com
MJ Pikal, JE Lang, S Shah - International journal of pharmaceutics, 1983 - Elsevier
… occurs with the methanolate of cefamandole sodium. Cefamandole sodium may exist in 1 of … of the desolvation and solvation reactions of cefamandole sodium. The effects of water vapor…
Number of citations: 24 www.sciencedirect.com
GV Kaiser, M Gorman, JA Webber - Journal of Infectious …, 1978 - academic.oup.com
… Early attempts to prepare cefamandole sodium in a … Therefore, the formyl ester of cefamandole sodium, named cefa… , and conversion to cefamandole sodium begins upon reconstitution …
Number of citations: 49 academic.oup.com
JM Indelicato, WL Wilham, BJ Cerimele - Journal of Pharmaceutical …, 1976 - Elsevier
… Attempts to prepare cefamandole sodium in crystalline form suitable for commercial use … Since cefamandole nafate (Ib), the formyl ester of cefamandole sodium, has the desired …
Number of citations: 21 www.sciencedirect.com
RA Frable, PR Klink, GL Engel… - American Journal of …, 1982 - academic.oup.com
… High-performance liquid chromatography was used to determine the extent of conversion of cefamandole nafate to cefamandole sodium following reconstitution in the in travenous …
Number of citations: 7 academic.oup.com
DG Fraser - American Journal of Hospital Pharmacy, 1979 - academic.oup.com
… Cefamandole nafate is a crystalline solid that is substan tially more stable in the dry state than is the amorphous cefamandole sodium. After addition of a diluent, cefaman dole nafate is …
Number of citations: 7 academic.oup.com
C Montesissa, R Villa, P Anfossi, R Zanoni, S Carli - The Veterinary Journal, 2003 - Elsevier
… solutions (concentration 5120 μg/mL) of cefoperazone and cefamandole were prepared by dissolving 275.6 mg of cefoperazone sodium salt and 291.5 mg of cefamandole sodium salt (…
Number of citations: 14 www.sciencedirect.com
M Bornstein, PR Klink, BT Farrell… - American Journal of …, 1980 - academic.oup.com
… Structures of cefamandole nafate and cefamandole sodium. … Indelicato JM, Wilbam WL and Cerimele BJ: Conversion of cefamandole nafate to cefamandole sodium, J Pharm Sci 65: …
Number of citations: 3 academic.oup.com
EC Rickard, GG Cooke - Journal of Pharmaceutical Sciences, 1977 - Elsevier
… Abstract The polarographic assays for cefamandole sodium and its formyl ester, cefamandole nafate, are described. Controlled potential coulometry is used as an absolute method for …
Number of citations: 18 www.sciencedirect.com
DC McLeod, HD Bergman - Drug Intelligence & Clinical …, 1979 - journals.sagepub.com
… Cefamandole nafate, the formyl ester of cefamandole sodium, is the form used. Sodium … activity that is essentially identical to that of cefamandole sodium both in vitro and in vivo, …
Number of citations: 0 journals.sagepub.com

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